molecular formula C10H13NO4 B1595637 Diethyl 3,4-pyrroledicarboxylate CAS No. 41969-71-5

Diethyl 3,4-pyrroledicarboxylate

Cat. No. B1595637
CAS RN: 41969-71-5
M. Wt: 211.21 g/mol
InChI Key: QKXBVVVYILIRDO-UHFFFAOYSA-N
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Description

Diethyl 3,4-pyrroledicarboxylate (DEPDC) is an organic compound with a molecular formula of C10H14O4. It is a white solid with a melting point of 93-95 °C and a boiling point of 203-205 °C. DEPDC is a versatile compound with a wide range of applications in the fields of organic chemistry and biochemistry. Its main uses include synthesis of organic compounds, scientific research, and laboratory experiments.

Scientific Research Applications

Synthesis of Trisubstituted Pyrroles

Diethyl 3,4-pyrroledicarboxylate is utilized in the synthesis of various trisubstituted pyrroles, which are valuable intermediates in pharmaceuticals and agrochemicals. For example, it can be used to create diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate and diethyl 1-benzoyloxyrmethyl-3,4-pyrroledicarboxylate .

Pyrrole Copolymer Soft Actuators

This compound is instrumental in preparing pyrrole copolymer soft actuators. These actuators exhibit reduced electrochemical creep and actuating strain, making them suitable for precise control in soft robotics .

Proteomics Research

Diethyl 3,4-pyrroledicarboxylate is also a product used in proteomics research. Proteomics is the large-scale study of proteins, which are vital parts of living organisms, with many functions .

Stereoselective Synthesis

The compound can be synthesized in a stereoselective manner, which is crucial for creating specific molecular configurations required in certain pharmaceuticals .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of trisubstituted pyrroles , which suggests that its targets could be enzymes or receptors that interact with pyrrole derivatives.

Mode of Action

Given its role in the synthesis of trisubstituted pyrroles , it’s plausible that it interacts with its targets by donating or accepting electrons, participating in bond formation or breakage, or through other chemical reactions that lead to the formation of the desired pyrrole derivatives.

Biochemical Pathways

Considering its role in the synthesis of trisubstituted pyrroles , it’s likely involved in pathways where these pyrrole derivatives exert their biological effects.

Result of Action

It’s known to be used in the preparation of pyrrole copolymer soft actuators with reduced electrochemical creep and actuating strain . This suggests that the compound, or its derivatives, may have applications in materials science and engineering.

properties

IUPAC Name

diethyl 1H-pyrrole-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXBVVVYILIRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350829
Record name Diethyl 3,4-pyrroledicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3,4-pyrroledicarboxylate

CAS RN

41969-71-5
Record name Diethyl 3,4-pyrroledicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3,4-pyrroledicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Tosylmethyl isocyanide (9.8 g, 50 mmol), diethyl fumarate (8.2 mL, 50 mmol) and dry THF (1000 mL) were added dropwise to a stirred suspension of potassium t-butoxide (11.2 g, 100 mmol) and THF (150 mL). The mixture was stirred for 2 hours, saturated NaCl (500 mL) was added, and the mixture was extracted with THF (2×250 mL). The organic layers were dried (Na2SO4), filtered and concentrated in vacuo to give a solid. The solid was recrystallized from MeOH to give the title compound 4.6 g (44%) (mp 148-149° C.). 1H NMR (DMSO) δ1.22 (t, 3H, CH3), 4.18 (q, 2H, CH2), 7.39 (s, 2H, ArH), 11.8 (bs, 1H, NH).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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